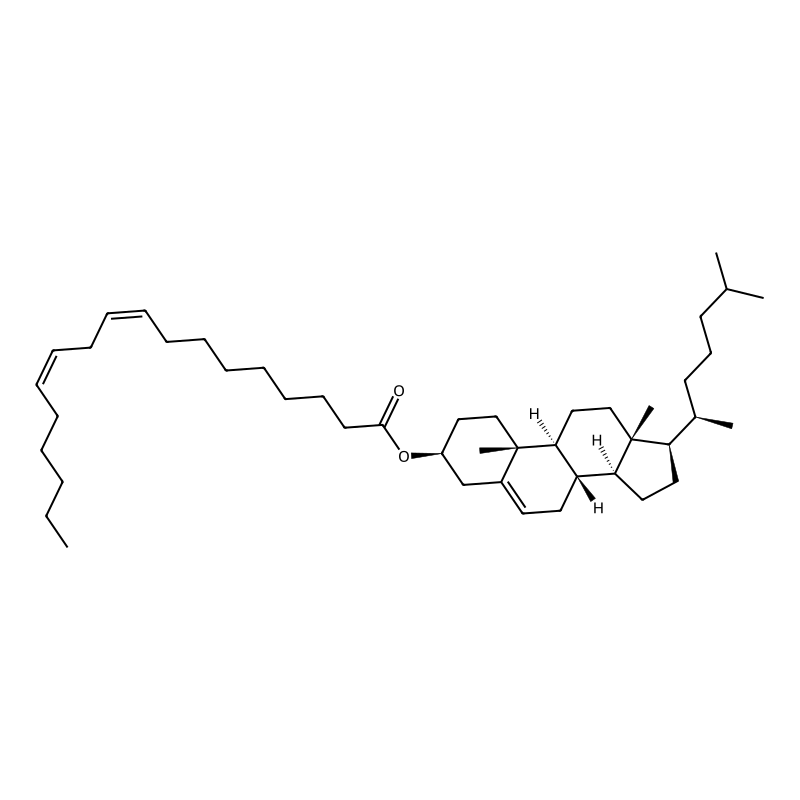Cholesteryl linoleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
As a Marker for Cholesterol Transport and Metabolism
- LDL Composition: Cholesteryl linoleate is the most abundant cholesterol ester in Low-Density Lipoprotein (LDL), often referred to as "bad cholesterol" []. Researchers use it as a marker to study LDL composition and its role in cholesterol transport throughout the body [].
- Lipoprotein Analysis: Scientists employ cholesteryl linoleate as a standard during High-Performance Liquid Chromatography (HPLC) analysis of lipoproteins isolated from sources like rat livers []. This helps quantify the different types of cholesterol esters present in these lipoproteins.
Understanding Cellular Processes
- Membrane Studies: Cholesteryl linoleate, along with free cholesterol, is used to create dispersions for studying the cholesterol-to-phospholipid ratio in red blood cell membranes []. This ratio is crucial for maintaining the proper structure and function of these cells.
Investigating Disease
- Atherosclerosis: Research suggests that cholesteryl linoleate might be susceptible to oxidation within LDL particles []. This oxidation process can contribute to the formation of atherosclerotic lesions, the buildup of plaque in arteries linked to heart disease []. Studying cholesteryl linoleate's oxidation helps researchers understand the mechanisms behind atherosclerosis development.
- Beta-Thalassemia: In patients with beta-thalassemia, a blood disorder, high levels of non-transferrin-bound iron (NTBI) are linked to increased oxidation of cholesteryl linoleate in LDL []. Researchers are investigating the potential of using cholesteryl linoleate levels as a marker for disease severity in such cases [].
Cholesteryl linoleate is an ester formed from cholesterol and linoleic acid, specifically the (9Z,12Z)-stereoisomer of cholesteryl octadeca-9,12-dienoate. It is classified as a cholesteryl ester, which are organic compounds that contain an esterified cholestane moiety. The chemical formula for cholesteryl linoleate is , with a molecular weight of approximately 649.08 g/mol. This compound is primarily found in the plasma membrane of cells, particularly in low-density lipoprotein (LDL) particles, and plays a significant role in lipid metabolism and cellular functions .
Cholesteryl linoleate plays a vital role in transporting cholesterol in the bloodstream as part of LDL particles. LDL delivers cholesterol to cells throughout the body for various functions. However, high levels of LDL can lead to the buildup of cholesterol deposits in arteries, contributing to atherosclerosis [].
Research suggests cholesteryl linoleate might be more susceptible to oxidation compared to other cholesteryl esters [, ]. Oxidized cholesteryl linoleate may contribute to inflammation and the formation of plaque in arteries, potentially accelerating atherosclerosis development.
Cholesteryl linoleate exhibits several biological activities. It has been shown to possess antibacterial properties against both gram-negative and gram-positive bacteria in vitro . Moreover, it plays a role as a human and mouse metabolite, indicating its involvement in various metabolic processes within these organisms . The oxidation products of cholesteryl linoleate have been linked to inflammatory responses and may influence the development of atherosclerosis through their interactions with cellular components .
Cholesteryl linoleate can be synthesized through the esterification of cholesterol with linoleic acid. This process typically involves the following steps:
- Preparation of Reactants: Cholesterol and linoleic acid are combined in a suitable solvent.
- Catalysis: A catalyst such as sulfuric acid or an enzyme (lipase) is added to facilitate the reaction.
- Esterification Reaction: The mixture is heated under reflux conditions to promote the formation of the ester bond between the hydroxyl group of cholesterol and the carboxylic acid group of linoleic acid.
- Purification: The resulting cholesteryl linoleate is purified using techniques such as chromatography or crystallization to remove unreacted starting materials and by-products.
Cholesteryl linoleate has several applications in biochemistry and medicine:
- Biomarker Research: It serves as a potential biomarker for various diseases, including cardiovascular diseases due to its role in lipid metabolism.
- Drug Development: Its derivatives are being explored for their therapeutic potential against bacterial infections and inflammatory diseases .
- Nutritional Studies: Cholesteryl linoleate is studied for its effects on dietary lipids and their impact on human health.
Research has indicated that cholesteryl linoleate interacts with various biological molecules. For instance, its oxidation products can form complexes with serum proteins, which may alter their function and contribute to pathological conditions like atherosclerosis . Additionally, studies have shown that these oxidation products can resist hydrolysis within macrophages, suggesting a prolonged biological activity that could affect immune responses .
Cholesteryl linoleate belongs to a broader class of cholesteryl esters. Here are some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cholesteryl oleate | Derived from oleic acid; known for its fluidity-enhancing properties in membranes. | |
| Cholesteryl stearate | More saturated than cholesteryl linoleate; contributes to membrane rigidity. | |
| Cholesteryl arachidonate | Contains arachidonic acid; involved in inflammatory responses and signaling pathways. | |
| Cholesteryl palmitate | Derived from palmitic acid; less fluid than cholesteryl oleate but more fluid than cholesteryl stearate. |
Cholesteryl linoleate is unique among these compounds due to its unsaturated fatty acid component (linoleic acid), which influences its biological activity and interactions compared to more saturated esters like cholesteryl stearate.








